molecular formula C17H15BrN2O2S B11983799 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine hydrobromide

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B11983799
M. Wt: 391.3 g/mol
InChI Key: XJDLRJMDGGUKLC-UHFFFAOYSA-N
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Description

N-((2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound that features a unique combination of a benzodioxin ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with aniline in the presence of a suitable catalyst to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-((2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-((2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-ylidene)aniline hydrochloride
  • N-((2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-ylidene)aniline sulfate

Uniqueness

N-((2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrN2O2S

Molecular Weight

391.3 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C17H14N2O2S.BrH/c1-2-4-13(5-3-1)18-17-19-14(11-22-17)12-6-7-15-16(10-12)21-9-8-20-15;/h1-7,10-11H,8-9H2,(H,18,19);1H

InChI Key

XJDLRJMDGGUKLC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4.Br

Origin of Product

United States

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